molecular formula F4P+ B1231033 Tetrafluorophosphanium CAS No. 7236-90-0

Tetrafluorophosphanium

Cat. No.: B1231033
CAS No.: 7236-90-0
M. Wt: 106.967375 g/mol
InChI Key: NHEJMCHRGUAKFT-UHFFFAOYSA-N
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Description

Tetrafluorophosphanium ([PF₄]⁺) is a cationic phosphorus-fluorine compound characterized by a tetrahedral geometry, where phosphorus exhibits a +5 oxidation state. This species is stabilized by strong P–F covalent bonds and is often associated with counteranions such as hexafluorophosphate (PF₆⁻) in salts like tetrabutylammonium hexafluorophosphate (C₁₆H₃₆F₆NP) . Structurally, phosphorus in [PF₄]⁺ adopts a coordination number of six in certain complexes, as observed in (pentane-2,4-dionato)-tetrafluorophosphorus, where the phosphorus atom coordinates with four fluorine atoms and two oxygen atoms from the β-diketonate ligand .

Properties

CAS No.

7236-90-0

Molecular Formula

F4P+

Molecular Weight

106.967375 g/mol

IUPAC Name

tetrafluorophosphanium

InChI

InChI=1S/F4P/c1-5(2,3)4/q+1

InChI Key

NHEJMCHRGUAKFT-UHFFFAOYSA-N

SMILES

F[P+](F)(F)F

Canonical SMILES

F[P+](F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Phosphorus-Fluorine Compounds

Structural and Geometric Properties

  • Tetrafluorophosphanium ([PF₄]⁺): Coordination: Six-coordinate in complexes (e.g., with β-diketonate ligands), forming a distorted octahedral geometry. Bond Lengths: Average P–F bond length ≈ 1.719 Å, indicative of strong covalent bonding . Notable Features: Exhibits boat-shaped ligand conformations and slight deviations in molecular symmetry .
  • Hexafluorophosphate (PF₆⁻) :

    • Coordination : Six-coordinate, perfect octahedral geometry.
    • Bond Lengths : P–F bonds ≈ 1.58–1.62 Å, shorter than in [PF₄]⁺ due to higher symmetry and ionic character .
  • Tetrafluoropyridylphosphines :

    • Coordination : Phosphorus in triarylphosphines coordinates with transition metals (e.g., Rh). Lower basicity compared to pentafluorophenylphosphines, affecting catalytic activity .

Spectroscopic Data

Compound ³¹P NMR (δ, ppm) ¹⁹F NMR (δ, ppm) Mass Spectrometry (Key Peaks)
[PF₄]⁺ (in β-diketonate) -144 -75 PF₄⁺ (m/z 107)
PF₆⁻ (in C₁₆H₃₆F₆NP) -140 -70 PF₆⁻ (m/z 145)
PPh₂(C₅F₄N) (fluorinated phosphine) N/A N/A Fragmentation via P–C bond cleavage

Thermal and Chemical Stability

  • [PF₄]⁺ Salts : Moderate thermal stability; decompose above 200°C, releasing PF₃ and F₂ gases. Sensitive to hydrolysis in aqueous media .
  • PF₆⁻ Salts (e.g., C₁₆H₃₆F₆NP) : High thermal stability (decomposition >300°C). Widely used as electrolytes in lithium-ion batteries due to inertness in polar aprotic solvents .
  • Fluorinated Phosphine Ligands : Stable under inert atmospheres but degrade in the presence of moisture or oxygen, limiting their catalytic applications .

Key Research Findings and Limitations

Structural Flexibility of [PF₄]⁺ : The β-diketonate complex of [PF₄]⁺ demonstrates how ligand choice can stabilize unusual coordination geometries, though synthetic routes remain labor-intensive .

PF₆⁻ Dominance in Industry : Despite [PF₄]⁺'s structural interest, PF₆⁻ salts dominate practical applications due to superior stability and ease of synthesis .

Basicity Trends in Fluorinated Phosphines : Fluorine substitution reduces phosphine basicity, a critical factor in designing catalysts for specific reaction environments .

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